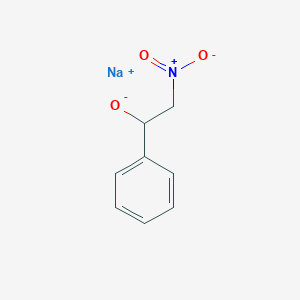

Benzenemethanol, a-(nitromethyl)-, sodium salt

Description

BenchChem offers high-quality Benzenemethanol, a-(nitromethyl)-, sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanol, a-(nitromethyl)-, sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H8NNaO3 |

|---|---|

Molecular Weight |

189.14 g/mol |

IUPAC Name |

sodium;2-nitro-1-phenylethanolate |

InChI |

InChI=1S/C8H8NO3.Na/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6H2;/q-1;+1 |

InChI Key |

HYDZECKTWMIZKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C[N+](=O)[O-])[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

physical and chemical properties of Benzenemethanol, a-(nitromethyl)-, sodium salt

Technical Monograph: Benzenemethanol,

CAS: 113521-98-3 (Salt) | Parent CAS: 15990-45-1 (2-Nitro-1-phenylethanol)

Role: Critical Intermediate in Adrenergic

Part 1: Executive Summary

Benzenemethanol,

This guide addresses the in situ generation, structural tautomerism, and controlled transformation of this salt. Researchers must understand that this species exists in a delicate equilibrium; improper handling leads to retro-aldol collapse or hazardous formation of shock-sensitive nitronate solids.[1]

Part 2: Chemical Identity & Structural Dynamics

The "sodium salt" designation often obscures a complex tautomeric reality. In solution, the molecule oscillates between two anionic forms. Understanding this duality is essential for predicting reactivity.[1]

The Tautomeric Equilibrium

Upon deprotonation of the nitroalcohol (or formation via C-C bond formation), the anion delocalizes.[1]

-

Form A (Alkoxide): The charge resides on the oxygen atom.[1] This is the species required for protonation to the stable nitroalcohol.[1]

-

Form B (Nitronate/Aci-nitro): The charge delocalizes onto the nitro group oxygens.[1] This form is associated with the Nef reaction (hydrolysis to ketones) and is known to be energetically unstable in dry solid form.[1]

DOT Diagram: Tautomeric Resonance & Equilibrium

Caption: The alkoxide is the kinetic product of the Henry reaction, while the nitronate represents a thermodynamic sink that complicates quenching.

Part 3: Synthesis & Generation Protocol

Method: The Henry Reaction (Nitroaldol Condensation) Objective: Controlled generation of the sodium salt intermediate followed by downstream processing.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Benzaldehyde | 1.0 | Electrophile | Freshly distilled to remove benzoic acid.[1] |

| Nitromethane | 1.2 - 1.5 | Nucleophile | Excess drives equilibrium; acts as co-solvent.[1] |

| NaOH (aq) | 0.05 - 1.0 | Catalyst/Base | Stoichiometric amount yields the salt; Catalytic yields the alcohol.[1] |

| Ethanol/MeOH | Solvent | Medium | Protic solvents stabilize the transition state.[1] |

Step-by-Step Protocol (Stoichiometric Generation)

Note: This protocol describes the generation of the salt species for subsequent reduction, not just catalytic synthesis.

-

Preparation: In a 3-neck flask equipped with a thermometer and N2 inlet, dissolve Benzaldehyde (100 mmol) in Ethanol (50 mL).

-

Nucleophile Activation: Add Nitromethane (120 mmol). Cool the system to 0–5°C.

-

Salt Formation (Exothermic):

-

Critical Step: Dropwise addition of NaOH (10 M aqueous, 100 mmol) .

-

Observation: The solution will turn yellow/orange, indicating the formation of the nitronate/alkoxide chromophore .

-

Control: Maintain internal temperature <10°C. Higher temperatures favor the retro-Henry reaction (reverting to starting materials) or dehydration to

-nitrostyrene.[1]

-

-

Equilibration: Stir for 2 hours at 5°C. The thick slurry or solution now contains Benzenemethanol,

-(nitromethyl)-, sodium salt . -

Processing Options:

Part 4: Reactivity & Applications

The sodium salt is rarely the end product.[1] Its value lies in its versatility as a "masked" synthon.[1]

Reduction to -Amino Alcohols

The primary application is the synthesis of phenylethanolamines.[1]

-

Mechanism: The nitro group is reduced to an amine.[1]

-

Protocol Insight: Reducing the salt directly (rather than the isolated nitroalcohol) can sometimes prevent the formation of nitrostyrene byproducts, as the basic environment inhibits dehydration.[1]

The Nef Reaction Risk

If the sodium salt (specifically the nitronate tautomer) is treated with strong acid (e.g., H2SO4), the nitro group is hydrolyzed to a ketone.[1]

-

Outcome: Formation of

-hydroxyacetophenone instead of the desired nitroalcohol.[1] -

Prevention:[2][3] Use weak acids (Acetic acid, HCl in MeOH) for quenching to favor C-protonation over O-protonation of the nitronate.[1]

DOT Diagram: Reaction Pathways

Caption: The salt must be reduced or carefully protonated; heat or strong acid leads to byproducts.[1]

Part 5: Analytical Characterization

Since the salt is transient, characterization is usually performed on the protonated parent (2-nitro-1-phenylethanol).[1] However, in situ monitoring is possible.

| Method | Characteristic Signal (Salt vs. Parent) |

| UV-Vis | The salt exhibits a bathochromic shift (yellow/orange, |

| 1H-NMR | Parent: Chiral center at |

| IR | Parent: |

Part 6: Safety & Handling (Critical)

WARNING: Sodium salts of nitro compounds (nitronates) are energetic materials.[1]

-

Explosion Hazard: Dry nitronate salts are shock- and thermal-sensitive.[1] NEVER rotary evaporate the reaction mixture to dryness if the salt is unquenched.[1]

-

Exotherm: The Henry reaction is exothermic.[1] Runaway temperatures (>50°C) can trigger rapid decomposition or solvent boiling.[1]

-

Cyanide Risk: Under extreme basic conditions and high heat, nitro compounds can decompose to release cyanide traces. Ensure proper ventilation.[1][2][4]

References

-

Luzzio, F. A. (2001).[1] "The Henry Reaction: Recent Examples." Tetrahedron, 57(5), 915-945.[1] Link

-

Ballini, R., & Petrini, M. (2004). "Recent Synthetic Developments in the Nitroaldol Reaction (Henry Reaction)." Advanced Synthesis & Catalysis, 346(9-10).[1] Link[1]

-

PubChem. (n.d.).[1][5] "Compound Summary: 2-Nitro-1-phenylethanol." National Library of Medicine.[1] Link[1]

-

Palomo, C., et al. (2005). "Asymmetric Henry Reaction."[1] Chemistry – A European Journal, 11(10). Link[1]

Sources

Benzenemethanol, a-(nitromethyl)-, sodium salt CAS number and molecular structure

Benzenemethanol, -(nitromethyl)-, sodium salt (CAS 38257-79-3): Structural Elucidation, Mechanistic Synthesis, and Applications in Drug Development

Executive Summary

In the landscape of synthetic organic chemistry,

While often casually referred to as the sodium salt of 2-nitro-1-phenylethanol, understanding the exact molecular architecture—specifically the tautomeric preference for the nitronate anion over the alkoxide—is critical for predicting its reactivity. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its synthetic protocols, and its downstream utility in drug development.

Physicochemical Profiling & Molecular Architecture

To utilize this compound effectively, one must first deconstruct its structural identity. The parent compound, 2-nitro-1-phenylethanol (CAS 15990-45-1)[2], contains two distinct acidic sites: the benzylic hydroxyl group and the

A common misconception is that the sodium salt exists as an alkoxide (

Thus, the true structural identity of CAS 38257-79-3 is sodium 2-hydroxy-2-phenylethanenitronate .

Table 1: Quantitative Physicochemical Data

| Parameter | Specification |

| IUPAC Nomenclature | Sodium 2-hydroxy-2-phenylethanenitronate |

| CAS Registry Number | 38257-79-3[1] |

| Chemical Formula | |

| Molar Mass | 189.14 g/mol |

| Parent Compound | 2-Nitro-1-phenylethanol (CAS 15990-45-1)[2] |

| Structural Class | Nitronate Salt / |

Mechanistic Pathway: The Henry (Nitroaldol) Reaction

The synthesis of Benzenemethanol,

The reaction is inherently reversible. The addition of nitromethane to benzaldehyde forms an alkoxide intermediate, which is subsequently protonated to yield the neutral

Figure 1: Mechanism of the Henry reaction yielding the thermodynamically stable sodium nitronate.

Experimental Protocol: Synthesis and Isolation

To ensure high yield and purity, the following protocol utilizes a self-validating precipitation mechanism. By conducting the reaction in methanol, the highly polar sodium nitronate salt precipitates out of solution, visually confirming the equilibrium shift and preventing retro-Henry degradation.

Step-by-Step Methodology

-

Reagent Preparation: Dissolve 1.0 equivalent of benzaldehyde (106.12 g/mol ) and 1.2 equivalents of nitromethane (61.04 g/mol ) in anhydrous methanol under an inert nitrogen atmosphere.

-

Base Catalysis: Cool the reaction vessel to 0–5°C using an ice bath. Causality: Low temperatures suppress the reversible retro-Henry reaction and minimize unwanted Cannizzaro disproportionation side-reactions[5].

-

Nitronate Formation: Slowly add 1.05 equivalents of a freshly prepared Sodium Methoxide (

) solution in methanol dropwise over 30 minutes. Maintain vigorous stirring. -

Equilibration & Precipitation: Allow the mixture to stir for 2 hours while slowly warming to room temperature. A pale yellow to off-white precipitate of Benzenemethanol,

-(nitromethyl)-, sodium salt will begin to form. Self-Validation: The formation of the precipitate indicates successful conversion to the nitronate thermodynamic sink. -

Isolation: Isolate the solid via vacuum filtration. Wash the filter cake with cold diethyl ether to remove unreacted benzaldehyde and trace organic impurities. Dry under vacuum at 40°C to constant weight.

Applications in Drug Development

The isolated sodium salt is a highly stable, shelf-ready precursor for the synthesis of phenylethanolamines —a core pharmacophore found in numerous sympathomimetic drugs, bronchodilators, and

Furthermore, modern drug development heavily relies on enantiopure APIs. The neutral parent compound can be regenerated from the sodium salt via careful acidification (pH < 5) and subjected to biocatalytic kinetic resolution. For instance, Hydroxynitrile lyases (HNLs) from Granulicella tundricola or Arabidopsis thaliana are frequently employed to catalyze enantioselective retro-Henry reactions, yielding highly pure (S)- or (R)-2-nitro-1-phenylethanol[2][5].

Figure 2: Downstream synthetic utility of the sodium salt in pharmaceutical API development.

Analytical Characterization Note

When validating the synthesized CAS 38257-79-3, standard analytical techniques will reflect its nitronate nature:

-

Infrared (IR) Spectroscopy: The characteristic asymmetric and symmetric

stretches of the neutral nitroalkane (~1550 and ~1370 -

1H-NMR Spectroscopy: The

-protons (typically appearing as a multiplet around 4.5 ppm in the neutral compound) will shift significantly or exchange if run in protic deuterated solvents, confirming deprotonation at the carbon center.

References

-

"Henry reaction". Wikipedia. Available at:[Link]

-

"Henry Reaction". Master Organic Chemistry. Available at:[Link]

-

Coloma, J., et al. "Batch and Flow Nitroaldol Synthesis Catalysed by Granulicella tundricola Hydroxynitrile Lyase Immobilised on Celite R-633". Delft University of Technology / Catalysts. Available at:[Link]

The Henry Reaction: Discovery, Mechanistic Causality, and Modern Synthetic Utility

Executive Summary

The Henry reaction, fundamentally known as the nitroaldol reaction, is a cornerstone carbon–carbon bond-forming process in organic synthesis[1]. By coupling a nitroalkane with an aldehyde or ketone in the presence of a base, the reaction yields highly functionalized

Historical Context and Discovery

In 1895, the prolific Belgian chemist Louis Henry (1834–1913) published his seminal findings in the Comptes Rendus de l'Académie des Sciences[3]. Henry discovered that nitromethane, when exposed to aqueous formaldehyde and other aldehydes in the presence of a base, reacted violently to form solid, crystalline

This discovery arrived 23 years after the initial reporting of the aldol reaction[1]. Louis Henry recognized the profound analogy between the two processes: just as enolates attack carbonyls to form

Mechanistic Foundations and Causality

The synthetic utility of the Henry reaction is inextricably linked to its mechanism, which is entirely reversible—a phenomenon known as the "retro-Henry" reaction[1][6]. Understanding the thermodynamic and kinetic parameters of this pathway is critical for optimizing experimental yields.

-

Deprotonation : The

-protons of nitroalkanes are highly acidic (the pKa of nitromethane in DMSO is approximately 17)[1]. A catalytic amount of base abstracts this proton, generating a resonance-stabilized nitronate anion[5]. -

Nucleophilic Attack : The nucleophilic carbon of the nitronate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a new C–C bond and a

-nitro alkoxide intermediate[1][5]. -

Protonation : The alkoxide is protonated by the conjugate acid of the base, yielding the

-nitro alcohol and regenerating the base catalyst[1].

Causality in Reaction Design: Because all steps are reversible, the reaction is under thermodynamic control. If the base is too strong or the temperature too high, the equilibrium shifts backward (retro-Henry) or triggers side reactions such as dehydration (yielding nitroalkenes) or the Cannizzaro reaction in sterically hindered substrates[1][6].

Mechanistic pathway of the Henry reaction highlighting intermediate causality.

Quantitative Evolution of Reaction Parameters

Since 1895, the reaction conditions have been continuously optimized to improve yield, reduce side reactions, and induce enantioselectivity[6][7]. The table below summarizes the evolution of the Henry reaction parameters.

| Methodology / Era | Catalyst System | Typical Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) | Key Mechanistic Feature |

| Classical (1895) | Alkali Hydroxides | Water / Ether | 0 – 20 | 40 – 60 | N/A (Racemic) | High retro-Henry degradation[1] |

| Amine-Catalyzed | Et | THF / MeOH | 20 – 25 | 70 – 90 | N/A (Racemic) | Milder deprotonation, fewer side reactions[2] |

| Transition Metal | Cu(II)-Bisoxazoline | Ethanol | -20 – 0 | 85 – 98 | 90 – 97 | Chiral coordination pocket for stereocontrol[8] |

| Green Chemistry | Imidazole (Grindstone) | Solvent-free | 25 | 80 – 95 | N/A (Racemic) | Friction-induced kinetics, environmentally benign[9] |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols integrate mechanistic causality with self-validating checkpoints.

Protocol A: Classic Base-Catalyzed Nitroaldol Condensation

This protocol utilizes a non-ionic organic amine base to synthesize racemic

-

Reagent Preparation : Dissolve the aldehyde (1.0 equiv) in an excess of nitromethane (10.0 equiv).

-

Causality: Utilizing nitromethane as both reactant and solvent leverages Le Chatelier's principle, driving the reversible equilibrium toward product formation[6].

-

-

Base Addition : Cool the mixture to 0 °C in an ice bath. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv) dropwise.

-

Causality: The reaction is exothermic. Low temperatures prevent the base-catalyzed dehydration of the product into a nitroalkene and suppress the Cannizzaro reaction for sterically hindered substrates[1].

-

-

Reaction Monitoring (Self-Validation) : Stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 7:3).

-

Validation Check: The complete disappearance of the UV-active aldehyde spot and the appearance of a more polar, UV-active spot confirms full conversion.

-

-

Quenching : Add saturated aqueous NH

Cl solution at 0 °C.-

Causality: The mildly acidic NH

Cl protonates the

-

-

Isolation : Extract with ethyl acetate, dry over anhydrous Na

SO

Protocol B: Enantioselective Copper-Catalyzed Henry Reaction

For pharmaceutical applications requiring chiral building blocks, transition metal complexes (e.g., Cu, Zn, Co) bound to chiral ligands are utilized to induce stereoselectivity[2].

-

Catalyst Complexation : In a flame-dried flask under argon, combine Cu(OAc)

(0.05 equiv) and a chiral bisoxazoline (BOX) ligand (0.055 equiv) in anhydrous ethanol. Stir for 1 hour at room temperature.-

Causality: Pre-mixing allows the nitro group and carbonyl oxygen to coordinate to the metal center, establishing a rigid chiral pocket that dictates the facial selectivity of the nucleophilic attack[2].

-

-

Substrate Addition : Cool the catalyst solution to -20 °C. Add the aldehyde (1.0 equiv) followed by nitromethane (5.0 equiv).

-

Causality: Sub-zero temperatures restrict the rotational degrees of freedom in the transition state, maximizing the enantiomeric excess (ee).

-

-

Validation & Isolation (Self-Validation) : After 24 hours, quench with 1M HCl, extract with dichloromethane, and purify.

-

Validation Check: Analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H column). A distinct separation of enantiomeric peaks validates the stereochemical integrity of the chiral catalyst system.

-

Synthetic Utility in Drug Development

The

-

Reduction : The nitro group can be reduced (via H

/Pd-C or Raney Nickel) to yield -

Dehydration : Elimination of water yields nitroalkenes, which serve as excellent Michael acceptors in cascade reactions[5][8].

-

Oxidation : Oxidation of the secondary alcohol yields

-nitro ketones, useful in constructing complex carbohydrate subunits like L-Acosamine, an anthracycline antibiotic derivative[1][2].

Divergent synthetic workflows for β-nitro alcohol pharmaceutical intermediates.

References

-

Wikipedia Contributors . "Henry reaction." Wikipedia, The Free Encyclopedia. URL:[Link]

-

Encyclopedia MDPI . "Nitroaldol Reaction." Encyclopedia. URL:[Link]

-

SynArchive . "Henry Reaction." SynArchive. URL:[Link]

-

Taylor & Francis . "Henry reaction – Knowledge and References." Taylor & Francis. URL: [Link]

-

Okafor, C. E. "HENRY REACTION (Mini-review)." ResearchGate, Dec 2024. DOI: 10.13140/RG.2.2.21616.37127. URL:[Link]

-

NIScPR . "Advances in Contemporary Research Asymmetric Henry reaction catalysed by transition metal complexes: A short review." Indian Journal of Chemistry. URL: [Link]

-

Wisniak, J. "Louis Henry: The Henry reaction and other organic syntheses." Revista CENIC Ciencias Químicas, 2018. URL:[Link]

-

Palomo, C., et al. "Organocatalytic Enantioselective Henry Reactions." MDPI, 2011. URL: [Link]

-

Bentham Science . "The Nitroaldol (Henry) Reaction as the Key Step for the Synthesis of Some Natural Products." Current Organic Synthesis, 2005. URL: [Link]

-

Taylor & Francis . "Henry reaction in environmentally benign methods using imidazole as catalyst." Journal of Coordination Chemistry, 2009. DOI: 10.1080/17518250903410074. URL:[Link]

Sources

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. Nitroaldol Reaction | Encyclopedia MDPI [encyclopedia.pub]

- 3. synarchive.com [synarchive.com]

- 4. redalyc.org [redalyc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. tandfonline.com [tandfonline.com]

Stability and Decomposition Pathways of Benzylic Sodium Salts

This guide provides a comprehensive technical analysis of benzylic sodium salts, focusing on their stability profiles, decomposition mechanisms, and advanced handling protocols for pharmaceutical and fine chemical synthesis.

Technical Guide for Synthetic Chemists & Process Engineers

Part 1: The Nature of the Reagent

Benzylic sodium species (

-

Higher Ionicity: The C-Na bond is significantly more ionic (approx. 90 kJ/mol difference in interaction magnitude) than the C-Li bond, leading to enhanced nucleophilicity.

-

Aggregated Structure: In non-polar solvents, benzylsodium forms polymeric chains or oligomeric aggregates. In the presence of donors like THF or TMEDA, it adopts specific solvated structures (e.g.,

-coordination of Na to the -

Extreme Basicity: The

of toluene is ~43. Benzylsodium is basic enough to deprotonate weak acids (including THF) and induce self-destruction if not properly stabilized.

Part 2: Decomposition Pathways

Understanding how benzylic sodium salts die is critical to keeping them alive. The three primary vectors of decomposition are Wurtz-Type Dimerization , Solvent Fragmentation , and Proton Quenching .

Wurtz-Type Dimerization (The "Bibenzyl" Problem)

This is the most common failure mode during preparation, particularly when generating benzylsodium from benzyl halides.

-

Mechanism: If the metallation is slow or mixing is poor, the generated benzylsodium reacts immediately with unreacted starting material (benzyl halide) via an

or radical mechanism. -

Outcome: Formation of 1,2-diphenylethane (bibenzyl), an inert dimer that consumes yield.

-

Prevention: Avoid direct reaction of benzyl halides with Na metal unless using high-surface-area Sodium Dispersion (SD) with rapid stirring. The preferred route is Transmetallation or Lateral Sodiation (see Part 4).

Solvent Attack (Ether Cleavage)

While THF is a common solvent for organometallics, it is thermodynamically unstable toward benzylsodium at room temperature.

-

Mechanism (

-Metallation): Benzylsodium deprotonates THF at the -

Fragmentation: The resulting

-sodiated THF species is unstable and undergoes a [3+2] cycloreversion (fragmentation) to release ethylene gas and the enolate of acetaldehyde (sodium vinyloxide). -

Kinetic Window: At -78°C to -20°C, this process is slow. At >0°C, the rate accelerates significantly.

Protonation & Isomerization

-

Quenching: Reaction with trace moisture (

) regenerates toluene and NaOH. -

Isomerization: In heterocycles (e.g., sodiated methyl-thiazoles), the kinetic benzylic anion may isomerize to a thermodynamic product or ring-open if temperatures exceed -40°C.

Visualization: Decomposition Mechanisms

The following diagram maps the kinetic competition between stable reactivity and decomposition.

Caption: Kinetic competition between productive trapping and destructive dimerization/solvent cleavage pathways.[1]

Part 3: Stabilization Strategies

To maintain high fidelity of the benzylic sodium species, you must control the Solvent Shell and Aggregation State .

Table 1: Stability Profile by Solvent System

| Solvent System | Stability (T < 0°C) | Stability (T = 25°C) | Comments |

| THF (Pure) | Moderate | Low | Prone to |

| Hexane/Toluene | High | Moderate | Poor solubility; forms insoluble aggregates. |

| Hexane + TMEDA | Excellent | Good | TMEDA chelates Na, breaking aggregates into soluble, reactive monomers/dimers without the cleavage risk of THF. |

| MeTHF | Good | Moderate | Slightly more stable than THF due to steric hindrance at |

The Role of TMEDA

N,N,N',N'-Tetramethylethylenediamine (TMEDA) is the critical enabling additive. It acts as a bidentate ligand that:

-

Solubilizes: Breaks down the polymeric sodium chains into hexane-soluble species.

-

Activates: Increases the kinetic basicity of the sodium alkyl precursor.

-

Stabilizes: Prevents the need for bulk ether solvents, shutting down the ether cleavage pathway.

Part 4: Experimental Protocols

The most robust method for generating benzylic sodium salts avoids the use of benzyl halides entirely. Instead, use Lateral Sodiation via a soluble alkylsodium precursor.[1]

Protocol: On-Demand Generation via (2-Ethylhexyl)Sodium

Source: Adapted from Knochel et al. (See Ref 1)

1. Preparation of (2-Ethylhexyl)Sodium (1)

-

Reagents: 2-Chloro-2-ethylhexane, Sodium Dispersion (SD) or Sodium Packed Bed.

-

Solvent: Hexane.

-

Procedure: Flow 2-chloro-2-ethylhexane through a column of sodium sand/dispersion at ambient temperature.

-

Result: A hexane-soluble alkylsodium reagent (approx 0.3 - 0.5 M).

2. Lateral Sodiation of Toluene (or Derivatives)

-

Step 1: Charge a Schlenk flask with Toluene (1.0 equiv) and TMEDA (2.0 equiv) in Hexane.

-

Step 2: Add (2-Ethylhexyl)sodium solution dropwise at room temperature.

-

Observation: The solution will turn bright orange/red, indicating the formation of Benzylsodium.

-

Time: Metallation is typically complete within 30–60 minutes at 25°C.

-

Stability Check: The species is stable in this Hexane/TMEDA matrix for several hours at 25°C.

3. Electrophile Trapping (The Quench)

-

Cooling: Cool the mixture to -20°C or -40°C depending on the electrophile's reactivity.

-

Addition: Add the electrophile (Epoxide, Aldehyde, Alkyl Halide) slowly.

-

Note: For alkyl halides, this method avoids Wurtz coupling because the benzylsodium is fully formed before the halide is introduced.

Visualization: The Lateral Sodiation Workflow

Caption: Step-by-step workflow for generating stable benzylsodium without Wurtz coupling artifacts.

References

-

Continuous Flow Preparation of Benzylic Sodium Organometallics Source: Harenberg, J. H., et al., Angewandte Chemie Int. Ed. (2021).[2][3][4] Context: Describes the generation of (2-ethylhexyl)sodium and its use in lateral sodiation of toluenes in the presence of TMEDA. URL:[Link]

-

Sodium Dispersion-Mediated Reductive Dimerization of Benzylic Halides Source: Kobe University Research (2024). Context: Details the Wurtz-type dimerization mechanism and the synthesis of bibenzyls using sodium dispersion in THF. URL:[Link]

-

THF-solvated Heavy Alkali Metal Benzyl Compounds Source: Brieger, L., et al., Chemistry – A European Journal (2021). Context: Structural analysis of benzylsodium aggregates and their solvation by THF. URL:[Link]

-

Reactions of Ethers - Acidic Cleavage & Base Stability Source: Chemistry LibreTexts. Context: General mechanisms for ether cleavage by strong bases/nucleophiles.[5][6] URL:[Link]

Sources

- 1. Continuous Flow Preparation of Benzylic Sodium Organometallics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. THF-solvated Heavy Alkali Metal Benzyl Compounds (Na, Rb, Cs): Defined Deprotonation Reagents for Alkali Metal Mediation Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aggregation of sodium alkylbenzenesulfonates in aqueous solution (Conference) | OSTI.GOV [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ether cleavage - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Quantum Chemical Calculations for Nitronate Intermediates: A Mechanistic & Computational Guide

Executive Summary

Nitronate intermediates (

For drug development professionals, accurately modeling these intermediates is critical but notoriously difficult due to ambident reactivity (C- vs. O-attack), diffuse anionic electron density , and strong solvent dependence . This guide provides a rigorous, field-proven computational framework to predict nitronate behavior, moving beyond standard protocols to address the specific pathologies of high-energy anionic species.

The Nature of the Nitronate Anion

Electronic Structure & Ambident Reactivity

The nitronate anion is a resonance hybrid.[2] While the negative charge is formally drawn on the oxygen atoms, significant electron density resides on the

-

Resonance Form A (O-centered): Dominates electrostatics; hard nucleophile character.

-

Resonance Form B (C-centered): Dominates orbital interactions (HOMO); soft nucleophile character.

Computational Consequence: Standard DFT functionals often over-delocalize this charge, artificially stabilizing the O-centered form. This leads to errors in predicting C- vs. O-alkylation ratios.

The "Diffuse Function" Mandate

Nitronates are anions with loosely bound electrons. Standard basis sets (e.g., 6-31G*) fail to describe the "tail" of the electron density distribution, leading to:

-

Artificial unbound states: The HOMO energy may be positive (unbound).

-

Basis Set Superposition Error (BSSE): Exaggerated interaction energies in transition states.

Rule of Trust: Never calculate a nitronate intermediate without at least one set of diffuse functions on heavy atoms (e.g., 6-31+G(d) or aug-cc-pVDZ).

Computational Methodology: The "Gold Standard" Protocol

To ensure self-validating and reproducible results, the following computational hierarchy is recommended.

Functional Selection

| Functional | Type | Suitability for Nitronates | Recommendation |

| B3LYP | Hybrid GGA | Moderate. Good geometries, but underestimates reaction barriers for anions due to self-interaction error. | Use for initial geometry optimization only. |

| M06-2X | Hybrid Meta-GGA | High. Excellent for main-group thermochemistry and barrier heights. Handles dispersion well (crucial for TSs). | Primary choice for Transition States. |

| wB97X-D | Range-Separated | High. Corrects long-range interactions; critical for bimolecular cycloadditions. | Alternative to M06-2X. |

Solvation Models

Gas-phase calculations for nitronates are chemically irrelevant. The anion is stabilized by 60–80 kcal/mol in polar solvents.

-

SMD (Solvation Model based on Density): Superior to PCM for charged species as it accounts for non-electrostatic terms (cavitation, dispersion, solvent structure).

-

Explicit Solvation: For Henry reactions, include 1–2 explicit water/alcohol molecules to model the H-bond network stabilizing the transition state.

Case Study Analysis

The Nef Reaction: Acid-Catalyzed Hydrolysis

The Nef reaction transforms a nitro group into a carbonyl via a nitronate.[1][3] The mechanism is a protonation cascade that is difficult to capture experimentally but clear computationally.

Mechanism:

-

Nitronate (

) is protonated at Oxygen -

Second protonation

Iminium-bis(oxy) dication (High Energy). -

Water attack

Collapse to Carbonyl .

Critical Computational Insight: The rate-limiting step is often the initial water attack on the cationic intermediate. Gas-phase calculations will predict an impossibly high barrier. You must use a discrete water cluster (e.g., Nitronate + 2H3O+ + 4H2O) to allow proton shuttling.

[3+2] Cycloaddition: Synthesis of Isoxazolines

Nitronates (or their in situ generated nitrile oxides) react with alkenes to form isoxazolines, key pharmacophores (e.g., in antibiotics).

-

Regioselectivity: Controlled by FMO coefficients. The Carbon of the nitronate (HOMO) attacks the

-carbon of the electron-deficient alkene (LUMO). -

Transition State: Concerted but asynchronous. The C-C bond forms slightly ahead of the C-O bond.

Data: Barrier Heights for Cycloaddition (kcal/mol)

| Method |

Visualized Pathways

Reaction Coordinate: The Nef Mechanism

The following diagram illustrates the energy landscape and connectivity of the Nef reaction, highlighting the critical intermediate states.

Figure 1: Mechanistic pathway of the Nef reaction.[1][4][5] The Iminium species is the high-energy electrophile requiring explicit solvation modeling.

Computational Workflow for Nitronates

This self-validating workflow ensures that common pitfalls (lack of diffuse functions, wrong state) are avoided.

Figure 2: Step-by-step computational protocol. Note the mandatory wavefunction stability check for the anionic species.

Detailed Experimental Protocol

To characterize a transition state for a nitronate addition (e.g., Henry Reaction), follow this specific Gaussian/ORCA input logic.

Step 1: Preliminary Conformational Scan

Nitronates are flexible. Perform a relaxed potential energy surface (PES) scan on the

-

Coordinate: Distance between Nitronate

-C and Carbonyl C. -

Range: 3.5 Å

1.5 Å in 0.1 Å steps. -

Method: B3LYP/6-31G(d) (Cheap, fast).

Step 2: Transition State Optimization (TS Opt)

Extract the structure with the highest energy from the scan (usually around 2.0–2.2 Å).

-

Software: Gaussian 16/ORCA 5.

-

Keywords (Gaussian): #p opt=(ts,calcfc,noeigentest) freq wB97XD/6-31+G(d,p) scrf=(smd,solvent=nitromethane)

-

Key Explanation:

-

calcfc: Calculates force constants at the first step (crucial for TS guessing).

-

noeigentest: Prevents the job from dying if the curvature is slightly wrong initially.

-

wB97XD: Includes dispersion corrections, vital for the loose TS structure.

-

Step 3: Single Point Energy & Solvation Correction

Once the TS is found (1 imaginary frequency corresponding to C-C bond formation), refine the energy.

-

Keywords: #p geom=check guess=read M062X/6-311++G(2d,2p) scrf=(smd,solvent=nitromethane)

-

Why: The ++ adds diffuse functions to Hydrogens, which interact with the nitro oxygen atoms in the TS.

References

-

MDPI. (2021). The Molecular Mechanism of the Formation of Four-Membered Cyclic Nitronates and Their Retro (3 + 2) Cycloaddition: A DFT Mechanistic Study. Available at: [Link]

-

Wikipedia. (2025). Henry reaction. Available at: [Link]

-

Journal of Organic Chemistry. (2011). Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. Available at: [Link]

-

Chemistry - A European Journal. (2000). Nitronate anion recognition and modulation of ambident reactivity by hydrogen-bonding receptors. Available at: [Link]

-

Wikipedia. (2025). Nef reaction. Available at: [Link]

-

MDPI. (2023). Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. Available at: [Link]

Sources

Methodological & Application

Benzenemethanol, a-(nitromethyl)-, sodium salt as a precursor for pharmaceutical agents

Application Note: Benzenemethanol, -(nitromethyl)-, Sodium Salt as a Precursor in Pharmaceutical Synthesis

Introduction and Mechanistic Significance

Benzenemethanol,

In pharmaceutical manufacturing, this sodium salt is the critical intermediate formed during the base-catalyzed Henry (nitroaldol) reaction between benzaldehyde and nitromethane[3]. Its primary value lies in its downstream potential: the nitro group can be cleanly reduced to a primary amine, yielding 2-amino-1-phenylethanol (phenylethanolamine, CAS: 7568-93-6)[4]. This reduced scaffold is a privileged structure in medicinal chemistry, serving as the foundational pharmacophore for a vast array of beta-blockers, sympathomimetics, and anti-inflammatory agents[5].

Causality in Experimental Design: Why Isolate the Sodium Salt?

A common pitfall in the synthesis of

-

Preventing the Retro-Henry Reaction: The carbon-carbon bond formation in the Henry reaction is reversible. By utilizing stoichiometric amounts of a strong base (like NaOH), the

-hydrogen of the resulting -

Mitigating Dehydration: Free

-nitro alcohols are prone to water elimination, leading to the formation of -

Streamlining Reduction: For pharmaceutical applications, catalytic hydrogenation (using H₂ and Pd/C) is preferred over chemical reduction (e.g., Fe/HCl) to avoid heavy metal contamination[3]. The sodium salt can be easily purified via precipitation, ensuring that residual benzaldehyde or nitromethane does not poison the palladium catalyst during the subsequent reduction step[2].

Synthetic Workflow and Pathway Visualization

Fig 1: Synthetic workflow from precursors to pharmaceutical agents via the sodium salt intermediate.

Experimental Protocols

Protocol A: Base-Catalyzed Synthesis of the Sodium Salt

This protocol establishes a self-validating system where the precipitation of the salt indicates successful conversion, minimizing the need for complex in-process chromatography.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 10.0 mmol of benzaldehyde and 12.0 mmol of nitromethane in 15 mL of absolute ethanol.

-

Thermal Control: Chill the mixture to 0°C. Causality: Low temperatures are strictly required to suppress Cannizzaro disproportionation and dehydration side reactions.

-

Base Addition: Slowly add 10.5 mmol of aqueous NaOH (prepared as a 2M solution) dropwise over 30 minutes. Maintain the internal temperature below 5°C.

-

Salt Formation: Stir the mixture for an additional 2 hours at 0°C. The formation of Benzenemethanol,

-(nitromethyl)-, sodium salt will manifest as a pale precipitate. -

Isolation: Filter the precipitate under a vacuum, washing with ice-cold ethanol to remove unreacted starting materials. The salt can be stored desiccated or used immediately in Protocol B.

Protocol B: Acidification and Catalytic Hydrogenation

This protocol details the conversion of the salt to the pharmaceutical precursor, 2-amino-1-phenylethanol.

-

Acidification: Suspend the isolated sodium salt in 20 mL of ethyl acetate and cool to 0°C. Slowly add 1M HCl until the aqueous layer reaches pH 3-4. Causality: Careful acidification protonates the nitronate back to the free

-nitro alcohol (2-nitro-1-phenylethanol) without triggering elimination. -

Extraction: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Hydrogenation Setup: Dissolve the crude 2-nitro-1-phenylethanol in 20 mL of methanol. Add 10% Pd/C (10% w/w relative to the substrate) carefully under an inert argon atmosphere to prevent ignition.

-

Reduction: Purge the reaction vessel with H₂ gas and stir vigorously under a hydrogen balloon (or Parr shaker at 30 psi) at room temperature for 12 hours[2].

-

Validation & Isolation: Monitor the reaction via IR spectroscopy. The self-validating endpoint is the complete disappearance of the asymmetric nitro stretch (~1550 cm⁻¹) and the appearance of broad amine N-H stretches (~3300 cm⁻¹). Filter the mixture through a pad of Celite to remove the Pd/C catalyst, and evaporate the solvent to yield 2-amino-1-phenylethanol.

Quantitative Data: Henry Reaction Optimization

The synthesis of the

| Catalyst System / Base | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee %) | Application / Note | Ref |

| Stoichiometric NaOH | Ethanol, 0°C, 2-4 h | >85% | Racemic | Rapid, scalable industrial standard for racemic mixtures. | [3] |

| Biocatalyst (GtHNL-3V) | MTBE/Buffer, 30°C, 24 h | 82% | >99% (R) | Highly stereoselective; ideal for chiral drug precursors. | [6] |

| Cu(I)-Amino Alcohol | Ambient Temp, 24 h | 95% | 89% | Asymmetric catalysis using chiral ligands. | [7] |

| Cu(II) Tpms Complex | Aqueous/MeOH, 100°C, 48 h | 89% | Racemic | Hydrosoluble, environmentally friendly aqueous conditions. | [8] |

Pharmaceutical Applications of the Reduced Scaffold

Once reduced, the resulting 2-amino-1-phenylethanol (phenylethanolamine) acts as a foundational building block. Because its structure mimics endogenous catecholamine neurotransmitters (like dopamine and epinephrine), it exhibits strong affinity for adrenergic receptors[4].

In modern drug development, this scaffold is utilized to construct:

-

Sympathomimetics: Drugs that mimic the effects of the sympathetic nervous system, often used for topical vasoconstriction or bronchodilation[4][5].

-

Chiral Building Blocks: The enantiopure forms—particularly the (S)- and (R)-enantiomers—are essential for synthesizing complex analgesics, anti-inflammatory drugs, and novel antibacterial agents targeting DNA gyrase[2][5].

References

- Benchchem. 2-Nitro-1-phenylethanol (CAS 15990-45-1).

- ChemicalBook. CAS Number List - 38257-79-3 (Benzenemethanol, a-(nitromethyl)-, sodium salt).

- Smolecule. Buy (s)-2-Nitro-1-phenylethanol: Synthesis Methods.

- MDPI. Batch and Flow Nitroaldol Synthesis Catalysed by Granulicella tundricola Hydroxynitrile Lyase Immobilised on Celite R-633.

- TÜBİTAK Academic Journals. Asymmetric Henry reaction catalyzed by Cu(I)-based chiral amino alcohol complex.

- MDPI. Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction.

- Benchchem. Phenylethanolamine | 7568-93-6.

- Wikipedia. Phenylethanolamine.

Sources

- 1. CAS Number List - 3 - Page 315 - Chemicalbook [chemicalbook.com]

- 2. 2-Nitro-1-phenylethanol|CAS 15990-45-1|Supplier [benchchem.com]

- 3. Buy (s)-2-Nitro-1-phenylethanol [smolecule.com]

- 4. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 5. Phenylethanolamine | 7568-93-6 | Benchchem [benchchem.com]

- 6. Batch and Flow Nitroaldol Synthesis Catalysed by Granulicella tundricola Hydroxynitrile Lyase Immobilised on Celite R-633 | MDPI [mdpi.com]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. mdpi.com [mdpi.com]

reaction mechanism of Benzenemethanol, a-(nitromethyl)-, sodium salt with electrophilic reagents

Application Note: Reaction Mechanisms and Protocols for Benzenemethanol, -(nitromethyl)-, sodium salt with Electrophilic Reagents

Executive Summary & Chemical Context

Benzenemethanol,

This application note details the mechanistic principles governing its reactivity with various electrophiles. We specifically address the long-standing synthetic challenge of ambident reactivity inherent to nitronates and provide field-validated protocols for achieving selective transformations.

Mechanistic Principles: The Ambident Challenge

Sodium nitronates are classical ambident nucleophiles. The negative charge of the anion is delocalized across the oxygen atoms of the nitro group and the

-

O-Alkylation (Kinetic Control): When reacted with hard electrophiles (e.g., standard alkyl halides like benzyl bromide), the reaction predominantly occurs at the more electronegative oxygen atoms[2]. This pathway yields nitronic esters, which are generally unstable and readily decompose into aldehydes or oximes[3].

-

C-Alkylation (Thermodynamic/SET Control): Selective C-alkylation is synthetically desirable but requires overriding the kinetic preference for O-attack. This is achieved either by using soft electrophiles (e.g., Michael acceptors) or by employing transition-metal catalysis (such as Cu or Ni) to initiate a Single Electron Transfer (SET) radical pathway[4],[5].

Fig 1. Mechanistic divergence of sodium nitronates reacting with hard vs. soft electrophiles.

Reaction with Protic Acids: The Nef Reaction

When the electrophile is a simple proton (H⁺), the sodium nitronate is converted into a nitronic acid (aci-nitro tautomer). Under strongly acidic conditions, this intermediate undergoes the classical Nef reaction, hydrolyzing to yield a carbonyl compound[3]. For Benzenemethanol,

Causality in Experimental Design: The order of reagent addition in the Nef reaction is paramount. Dropping the nitronate into a strong acid ensures immediate and complete protonation. If the acid were added to the nitronate, it would create a transient environment where unreacted nitronate could nucleophilically attack the newly formed nitronic acid, leading to dimerization and complex byproduct mixtures[6].

Quantitative Reactivity Profile

The following table summarizes the expected outcomes when Benzenemethanol,

| Electrophile Type | Example Reagent | Primary Reaction Site | Reaction Pathway / Mechanism | Typical Yield (%) | Major Product |

| Hard Alkyl Halide | Benzyl bromide | Oxygen (O-alkylation) | SN2 substitution | < 30% (C-alkyl) | Nitronic ester (decomposes) |

| Radical Precursor | Carbon (C-alkylation) | Single Electron Transfer (SET) | 75 - 90% | Substituted | |

| Protic Acid (Strong) | H₂SO₄ (aq) | Carbon (via aci-nitro) | Nef Reaction (Hydrolysis) | 85 - 95% | 2-Hydroxy-2-phenylacetaldehyde |

| Carbonyl | Benzaldehyde | Carbon (C-alkylation) | Nitroaldol (Henry) | 80 - 95% | 1,3-Diphenyl-2-nitropropane-1,3-diol |

Validated Experimental Protocols

Protocol A: Synthesis of 2-Hydroxy-2-phenylacetaldehyde via Nef Reaction

Objective: Conversion of the nitronate to an

Step-by-Step Procedure:

-

Preparation: Dissolve the sodium nitronate (10 mmol) in 15 mL of cold distilled water to form a clear, pale-yellow solution.

-

Acidification (Critical Step): Cool the 4M H₂SO₄ solution to 0 °C in an ice-water bath. Add the aqueous nitronate solution dropwise to the vigorously stirred acid over 30 minutes. Causality: This "reverse addition" maintains a constant excess of acid, instantly trapping the nitronic acid and preventing nucleophilic attack by unreacted nitronate[3].

-

Hydrolysis: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. The solution will transition to a deeper hue, and gentle gas evolution (N₂O) may be observed as hydrolysis proceeds.

-

Workup: Extract the aqueous mixture with EtOAc (3 x 30 mL). Wash the combined organic layers with saturated NaHCO₃ (to neutralize residual acid) until the aqueous wash is pH ~7, followed by a brine wash.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-hydroxy-2-phenylacetaldehyde.

Fig 2. Step-by-step workflow for the Nef reaction, highlighting the reverse-addition step.

Protocol B: Copper-Catalyzed Radical C-Alkylation

Objective: Selective C-alkylation using an alkyl halide electrophile via a SET mechanism[2].

Materials: Benzenemethanol,

Step-by-Step Procedure:

-

Catalyst Activation: In an oven-dried Schlenk flask under an Argon atmosphere, combine CuOAc and the

-diketimine ligand in 2 mL of anhydrous DMSO. Stir for 15 minutes until a homogenous complex forms. -

Reagent Addition: Add the sodium nitronate salt and the

-bromo ester dissolved in the remaining 3 mL of DMSO. -

Reaction: Stir the mixture at room temperature for 12 hours. Causality: The Argon atmosphere is absolutely critical. The Cu-catalyzed SET pathway generates a transient carbon-centered radical. If oxygen is present, it will rapidly quench the radical, shutting down the C-alkylation pathway, leading to O-alkylation or complete reaction failure[2],[5].

-

Quench & Workup: Dilute the reaction with 20 mL of diethyl ether and quench with saturated aqueous NH₄Cl. Separate the layers, extract the aqueous phase with ether (2 x 15 mL), dry the combined organics over MgSO₄, and concentrate. Purify via flash chromatography.

References

-

Thieme. "Product Class 14: Nitronic Acids and Their Derivatives". Thieme Connect. URL:[Link]

-

National Institutes of Health. "Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles". Frontiers in Chemistry. URL:[Link]

-

Dalian Institute of Chemical Physics. "Nickel-Catalyzed Asymmetric C-Alkylation of Nitroalkanes". ACS Publications. URL:[Link]

-

Beilstein Journal of Organic Chemistry. "Recent developments in copper-catalyzed radical alkylations of electron-rich π-systems". Beilstein Journals. URL:[Link]

-

ACS Publications. "Fluoroamide-Directed Regiodivergent C-Alkylation of Nitroalkanes". Organic Letters. URL:[Link]

Sources

- 1. 2-Nitro-1-phenylethanol|CAS 15990-45-1|Supplier [benchchem.com]

- 2. BJOC - Recent developments in copper-catalyzed radical alkylations of electron-rich π-systems [beilstein-journals.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Stereoselective Henry (Nitroaldol) Reaction Protocols

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Application Note and Methodology Guide.

Introduction & Mechanistic Imperatives

The Henry (nitroaldol) reaction is a fundamental carbon–carbon bond-forming process that couples a nitroalkane with an aldehyde or ketone to yield β-nitroalcohols. These adducts are highly versatile intermediates in drug development, easily converted into vicinal amino alcohols—a structural motif prevalent in pharmaceuticals such as (−)-pindolol, ritonavir, and epinephrine [1].

However, achieving high stereoselectivity in the Henry reaction presents a unique challenge. The reaction is inherently reversible; the retro-Henry (retro-nitroaldol) pathway can readily occur under basic conditions or at elevated temperatures, leading to the racemization of the newly formed stereocenter [2]. As a Senior Application Scientist, I emphasize that any successful protocol must be a self-validating kinetic system . The choice of catalyst, solvent, base, and temperature must synergistically favor the forward carbon–carbon bond formation while completely suppressing the retro-Henry cleavage.

Strategic Selection of Catalytic Systems

Over the past three decades, three distinct catalytic paradigms have emerged as the gold standards for asymmetric Henry reactions:

-

Rare-Earth/BINOL Complexes: Pioneered by Shibasaki in 1992, heterobimetallic complexes (e.g., La-BINOL or Nd/Na systems) act as bifunctional catalysts. The Lewis acidic rare-earth metal activates the carbonyl electrophile, while the Brønsted basic alkoxide/aryloxide moiety deprotonates the nitroalkane[1].

-

Copper(II)-Bis(oxazoline) [Cu-BOX] Complexes: These systems rely on the highly modular chiral environment of C2- or C1-symmetric bis(oxazoline) ligands coordinated to a Cu(II) center. They are highly effective for aromatic aldehydes and operate efficiently in weakly coordinating solvents like isopropanol [2].

-

Bifunctional Organocatalysts (Thiourea-Amines): Moving away from transition metals, these organocatalysts utilize a tertiary amine to generate the nitronate nucleophile and a thiourea moiety to activate the aldehyde via double hydrogen bonding [3]. This metal-free approach is particularly valuable in late-stage pharmaceutical synthesis where heavy metal contamination must be avoided.

Experimental Workflows and Methodologies

The following workflow illustrates the critical sequence of operations required to maintain the kinetic trapping of the stereocenter.

Fig 1: Standardized workflow for transition-metal catalyzed asymmetric Henry reactions.

Protocol A: Copper(II)-Bis(oxazoline) Catalyzed Enantioselective Henry Reaction

This protocol utilizes a Cu(II) complex for the enantioselective addition of nitromethane to aromatic aldehydes [2].

Materials: Cu(OAc)₂·H₂O, Chiral Bis(oxazoline) ligand (e.g., 5 mol%), Isopropanol (i-PrOH), N,N-Diisopropylethylamine (DIPEA), Aldehyde (0.5 mmol), Nitromethane (5.0 mmol).

Step-by-Step Methodology & Causality:

-

Catalyst Assembly: To an oven-dried Schlenk tube under argon, add the chiral ligand (5 mol%) and Cu(OAc)₂·H₂O (5 mol%). Add 2.0 mL of i-PrOH and stir at room temperature for 1 hour until a deep blue solution forms.

-

Causality: i-PrOH is chosen because it is a weakly coordinating protic solvent. It facilitates the dissolution and assembly of the active monomeric Cu(II) complex without outcompeting the aldehyde for the Lewis acidic copper coordination sites during the reaction.

-

-

Thermal Equilibration: Transfer the reaction vessel to a cryocooler set between -20 °C and -40 °C. Allow 15 minutes for thermal equilibration.

-

Causality: The Henry reaction is reversible. Lowering the temperature suppresses the retro-Henry pathway, kinetically trapping the newly formed β-nitroalcohol and preserving the enantiomeric excess (ee).

-

-

Substrate & Base Addition: Add the aldehyde (0.5 mmol) and nitromethane (10 equivalents). Finally, add DIPEA (0.1 equivalents, 9 μL) dropwise.

-

Causality: Nitromethane is used in excess to drive the equilibrium forward. DIPEA is a sterically hindered, non-nucleophilic base. It is strong enough to deprotonate nitromethane (forming the active nitronate) but bulky enough to avoid coordinating with the Cu(II) center or attacking the aldehyde.

-

-

Reaction & Quenching: Stir the mixture at the set temperature for 24–48 hours. Monitor via TLC. Once complete, quench cold with saturated aqueous NH₄Cl (2 mL) and extract with ethyl acetate (3 × 5 mL).

-

Causality: Quenching with a mild acidic buffer (NH₄Cl) immediately neutralizes the basic DIPEA, instantly halting any potential base-catalyzed retro-Henry racemization during the workup.

-

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

Protocol B: Organocatalytic Thiourea-Amine Catalyzed Henry Reaction

For environments where transition-metal residues are strictly prohibited, bifunctional organocatalysts are preferred [3].

Step-by-Step Methodology & Causality:

-

Preparation: In a vial, dissolve the diamine-tethered bis(thiourea) catalyst (10 mol%) in anhydrous THF (1.0 mL).

-

Substrate Addition: Add the target aldehyde (0.2 mmol) and nitroalkane (2.0 mmol) at room temperature (or cooled to 0 °C for highly reactive electron-deficient aldehydes).

-

Causality: Unlike Cu-BOX systems, thiourea catalysts often operate efficiently at higher temperatures (0 °C to RT) because the tight hydrogen-bonded transition state naturally shields the product from the retro-aldol cleavage.

-

-

Isolation: After 12–24 hours, the reaction can often be directly loaded onto a silica gel column without aqueous workup.

-

Causality: The organocatalyst has a high affinity for silica gel, allowing for a chromatography-free isolation protocol or a simple plug-filtration to yield highly pure β-nitroalcohols.

-

Mechanistic Logic of Bifunctional Activation

To trust a protocol, one must understand the transition state. In both heterobimetallic and organocatalytic systems, success relies on bifunctional activation . The electrophile and the nucleophile are activated simultaneously in a highly organized, stereocontrolled pocket.

Fig 2: Logical relationship of bifunctional activation in organocatalytic Henry reactions.

By anchoring both substrates via hydrogen bonding (thiourea) and electrostatic interactions (protonated amine/nitronate pair), the catalyst restricts the rotational degrees of freedom. This forces the nitronate to attack the Re- or Si-face of the aldehyde exclusively, dictating the absolute configuration of the resulting β-nitroalcohol.

Quantitative Data & Catalyst Comparison

The following table summarizes the expected performance metrics across different established catalytic systems. Use this data to select the appropriate methodology based on your target substrate and required stereochemical outcome.

| Catalytic System | Optimal Substrates | Typical Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (syn:anti) |

| La-BINOL (Shibasaki) | Aliphatic/Aromatic Aldehydes + Nitromethane | 70–96 | 93–97 | N/A |

| Nd/Na Heterobimetallic | Aldehydes + Nitroethane | 65–92 | 72–92 | Up to 1:22 (anti-selective) |

| Cu(II)-Bis(oxazoline) | Aromatic Aldehydes + Nitromethane | 85–99 | 81–95 | N/A |

| Thiourea-Amine | Electron-deficient Aldehydes + Nitromethane | 80–95 | 85–99 | N/A |

Note: Diastereomeric ratios are only applicable when using higher nitroalkanes (e.g., nitroethane or nitropropane), which generate two contiguous stereocenters.

References

-

Asymmetric catalysis in direct nitromethane-free Henry reactions Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

-

Cu(II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand Source: Molecules (MDPI) / PubMed Central URL:[Link]

-

Diamine-Tethered Bis(thiourea) Organocatalyst for Asymmetric Henry Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Application Notes & Protocols for Asymmetric Synthesis Employing the Sodium Salt of α-(Nitromethyl)benzenemethanol

Foreword: The Strategic Value of Chiral β-Nitroalcohols

In the landscape of modern synthetic organic chemistry, the quest for stereochemical control is paramount. Chiral β-nitroalcohols are exemplary building blocks, serving as versatile precursors to a myriad of high-value molecules, including pharmaceuticals, bioactive natural products, and chiral ligands.[1][2] Their synthetic utility stems from the rich chemistry of the vicinal nitro and hydroxyl functionalities, which can be readily transformed into amines, carbonyls, and other essential functional groups. The Henry reaction, or nitroaldol reaction, stands as a powerful and atom-economical method for constructing these motifs.[3][4] This guide focuses on a key intermediate in this domain: the sodium salt of α-(nitromethyl)benzenemethanol, also known as the sodium nitronate of 2-nitro-1-phenylethanol. By isolating and utilizing this pre-formed nucleophile, researchers can unlock advanced strategies for constructing complex chiral architectures with high levels of stereocontrol.

Part 1: The Core Reagent: Generation and Properties of the Sodium Nitronate

The sodium salt of α-(nitromethyl)benzenemethanol is the deprotonated form of 2-nitro-1-phenylethanol. The parent nitro alcohol is typically synthesized via a Henry reaction between benzaldehyde and nitromethane. The acidity of the α-proton to the nitro group (pKa ≈ 7-10 in organic solvents) allows for facile deprotonation by a suitable base to form the corresponding sodium nitronate.[5]

This nitronate is a bidentate nucleophile, existing as a resonance-stabilized species. This structure is central to its reactivity and its role in stereoselective bond formation. The generation of this salt as a discrete reagent offers several advantages over in-situ generation during a one-pot Henry reaction, including potentially cleaner reactions and the ability to precisely control stoichiometry in subsequent additions.

Protocol 1: Generation of the Sodium Salt of α-(Nitromethyl)benzenemethanol

Objective: To prepare a stock solution of the sodium nitronate from racemic or enantiopure 2-nitro-1-phenylethanol for use in subsequent asymmetric reactions.

Materials:

-

2-Nitro-1-phenylethanol (1.0 mmol, 167.16 mg)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 mmol, 44 mg) or Sodium Methoxide (NaOMe) (1.1 mmol, 59.4 mg)

-

Anhydrous Tetrahydrofuran (THF), 10 mL

-

Anhydrous Diethyl Ether or Hexanes (for washing NaH)

-

Argon or Nitrogen gas supply

-

Schlenk flask and syringe techniques

Procedure:

-

Preparation of Base: If using NaH, add the 60% dispersion to a dry Schlenk flask. Wash the NaH three times with anhydrous hexanes under an inert atmosphere to remove the mineral oil. Carefully decant the hexanes wash each time.

-

Solvent Addition: Add 5 mL of anhydrous THF to the washed NaH or to the NaOMe in the Schlenk flask. Cool the suspension to 0 °C in an ice bath.

-

Formation of the Nitronate: Dissolve the 2-nitro-1-phenylethanol in 5 mL of anhydrous THF. Add this solution dropwise to the stirred base suspension at 0 °C over 10-15 minutes.

-

Reaction Completion: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the soluble sodium nitronate is often accompanied by the cessation of hydrogen gas evolution (if using NaH).

-

Storage and Use: The resulting solution of the sodium nitronate is used directly in subsequent reactions. Its concentration can be assumed to be 0.1 M. For best results, it should be used immediately.

Causality and Trustworthiness: The use of an anhydrous solvent and inert atmosphere is critical to prevent quenching of the base and the resulting nitronate by water or protic impurities. Dropwise addition at 0 °C controls the exothermic reaction and any potential side reactions. Using a slight excess of the base ensures complete deprotonation of the nitro alcohol.

Part 2: Application in Diastereoselective Synthesis

A key application of the pre-formed sodium nitronate of α-(nitromethyl)benzenemethanol is its reaction with a second, different aldehyde. This constitutes a sequential or "crossed" Henry reaction, where the goal is to control the formation of two adjacent stereocenters. The stereochemical outcome (syn vs. anti) is highly dependent on the reaction conditions and the nature of the catalyst or additives employed.

Workflow for Diastereoselective Henry Reaction

Caption: Workflow for a diastereoselective Henry reaction using a pre-formed sodium nitronate.

Mechanistic Insight: The Role of Chiral Catalysts

Achieving high diastereoselectivity and enantioselectivity requires a chiral catalyst. Chiral bis(oxazoline) (Box) ligands complexed with copper(II) salts are well-established catalysts for asymmetric Henry reactions.[3][4] The catalyst organizes the nitronate and the incoming aldehyde in a rigid, chiral transition state. Chelation of the nitronate and the aldehyde to the copper center dictates the facial selectivity of the nucleophilic attack, thereby controlling the absolute and relative stereochemistry of the newly formed stereocenters.

Protocol 2: Asymmetric anti-Selective Henry Reaction

Objective: To synthesize an anti-configured 1,3-dinitro-2-phenylpropane-1,3-diol derivative with high diastereoselectivity and enantioselectivity.

Materials:

-

Sodium nitronate solution from Protocol 1 (0.1 M in THF, 1.0 mmol)

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 0.1 mmol, 20 mg)

-

(4S,4'S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-Box ligand, 0.11 mmol, 39 mg)

-

Aromatic Aldehyde (e.g., 4-nitrobenzaldehyde, 1.2 mmol, 181 mg)

-

Anhydrous Ethanol (EtOH), 10 mL

-

Standard laboratory glassware for reactions at low temperatures.

Procedure:

-

Catalyst Formation: In a dry flask under an inert atmosphere, stir the Cu(OAc)₂·H₂O and the (S,S)-Ph-Box ligand in 5 mL of anhydrous ethanol at room temperature for 1 hour. A color change to deep blue indicates complex formation.

-

Reaction Setup: Cool the catalyst solution to -20 °C (acetonitrile/dry ice bath).

-

Substrate Addition: Add the solution of the second aldehyde (e.g., 4-nitrobenzaldehyde) in 5 mL of ethanol to the catalyst mixture.

-

Nucleophile Addition: Add the pre-formed sodium nitronate solution (from Protocol 1) dropwise to the reaction mixture over 30 minutes.

-

Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction may take 12-48 hours.

-

Workup: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution. Extract the mixture three times with ethyl acetate.

-

Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient). Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by ¹H NMR and chiral HPLC analysis, respectively.

Expected Outcome: This protocol, using a Cu(II)-Box catalyst, typically favors the formation of the anti-diastereomer with high enantioselectivity.[3][6]

| Catalyst System | Aldehyde | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |

| Cu(OAc)₂ / (S,S)-Ph-Box | 4-NO₂C₆H₄CHO | -20 | 24 | ~85 | >95:5 | >95 |

| Cu(OTf)₂ / Ligand X[7] | C₆H₅CHO | -78 | 48 | ~90 | >90:10 | ~92 |

| Zn-Et₂ / Ligand Y | various | 0 | 12 | ~70-95 | variable | >90 |

Table 1: Representative data for catalyzed asymmetric Henry reactions. Note: Data is illustrative, based on typical results from the literature.

Part 3: Application in Asymmetric Michael Additions

The sodium nitronate of α-(nitromethyl)benzenemethanol is also a potent nucleophile for asymmetric conjugate additions (Michael reactions).[8][9] This reaction forms a C-C bond at the β-position of an electron-deficient alkene, such as an α,β-unsaturated ketone or ester, creating a new stereocenter and leading to highly functionalized γ-nitro compounds.

Mechanism of Organocatalyzed Michael Addition

Caption: Generalized mechanism for an organocatalyzed asymmetric Michael addition.

In this process, a chiral bifunctional organocatalyst, such as a cinchona alkaloid-derived thiourea, simultaneously activates both the nucleophile and the electrophile.[10] The thiourea moiety activates the Michael acceptor via hydrogen bonding, while the basic amine moiety interacts with the acidic proton of the pronucleophile (or positions the nitronate). This dual activation in a defined chiral environment directs the enantioselective attack of the nitronate.

Protocol 3: Organocatalyzed Asymmetric Michael Addition

Objective: To synthesize an enantioenriched γ-nitro ketone via the Michael addition of the sodium nitronate to an α,β-unsaturated ketone.

Materials:

-

Sodium nitronate solution from Protocol 1 (0.1 M in THF, 1.0 mmol)

-

Chiral Thiourea Catalyst (e.g., Takemoto's catalyst, 0.05 mmol, 5 mol%)

-

Michael Acceptor (e.g., Chalcone, 1.2 mmol, 250 mg)

-

Anhydrous Toluene, 10 mL

-

Mild acid for workup (e.g., saturated aqueous NH₄Cl)

Procedure:

-

Reaction Setup: To a dry flask under an inert atmosphere, add the chiral thiourea catalyst and the Michael acceptor.

-

Solvent Addition: Add 10 mL of anhydrous toluene and stir to dissolve. Cool the solution to the desired temperature (e.g., room temperature or 0 °C).

-

Nucleophile Addition: Add the pre-formed sodium nitronate solution (from Protocol 1) dropwise to the stirred reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir for the required time (typically 6-24 hours), monitoring by TLC.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the aqueous and organic layers. Extract the aqueous layer with toluene or ethyl acetate.

-

Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.

Trustworthiness and Experimental Causality: The choice of solvent can significantly impact the reaction's efficiency and stereoselectivity. Toluene is often a good choice for these organocatalyzed reactions. A low catalyst loading (5-10 mol%) is typically sufficient.[10] The stereochemical outcome is dictated by the specific chiral catalyst used, which creates a pocket that favors one approach of the nucleophile to the electrophile over the other.

| Michael Acceptor | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) |

| Chalcone | 5 | Toluene | >95 | ~92 |

| Methyl Vinyl Ketone | 10 | CH₂Cl₂ | ~90 | ~88 |

| Ethyl Cinnamate | 10 | THF | ~85 | ~90 |

Table 2: Representative data for organocatalyzed Michael additions of nitroalkanes.

Conclusion and Future Outlook

The sodium salt of α-(nitromethyl)benzenemethanol is a versatile and powerful nucleophile in asymmetric synthesis. Its use as a pre-formed reagent provides a strategic entry point for complex diastereoselective Henry reactions and enantioselective Michael additions. The protocols and principles outlined in this guide demonstrate that with the appropriate choice of a chiral catalyst—be it a metal complex or an organocatalyst—researchers can construct stereochemically rich molecules with high precision. These products are invaluable intermediates, paving the way for the efficient synthesis of pharmaceuticals and other biologically important compounds.[1][11] The continued development of novel catalytic systems promises to further expand the utility of this fundamental building block.

References

-

Gualandi, A., et al. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. MDPI. Available at: [Link]

-

Companyó, X., et al. (2013). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. PMC. Available at: [Link]

-

Schober, M., et al. (2019). Production of (S)-β-Nitro Alcohols by Enantioselective C-C Bond Cleavage with an R-Selective Hydroxynitrile Lyase. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Scope of the organocatalytic nitro-Michael/Henry reaction catalyzed by chiral secondary amine 16. Available at: [Link]

-

Camarero Gonzalez, P. (2022). EXPLORING DIFFERENT ORGANOCATALYTIC STRATEGIES FOR THE STEREOSELECTIVE SYNTHESIS OF CHIRAL NITROESTERS. AIR Unimi. Available at: [Link]

-

Jakubiak, P., et al. (2021). Biocatalytic approaches for enantio and diastereoselective synthesis of chiral β-nitroalcohols. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Gualandi, A., et al. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. ResearchGate. Available at: [Link]

-

Marqués-López, E., et al. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. MDPI. Available at: [Link]

-

Parmar, A., et al. (2022). Kinetic vs Thermodynamic Controlled Promiscuous Biocatalytic Asymmetric Henry Reaction in Diastereocomplementary Synthesis of β-Nitroalcohols. ACS Publications. Available at: [Link]

-

White, J. D., & Shaw, S. (2012). A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess. Organic Chemistry Portal. Available at: [Link]

-

Sharma, S., et al. (2023). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. PMC. Available at: [Link]

-

Lu, H., et al. (2009). Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates. Chemical Communications (RSC Publishing). Available at: [Link]

-

Gotor-Fernández, V., et al. (2015). A Multicatalytic Cascade for the Stereoselective Synthesis of 1,4-Chiral Nitro Alcohols. PMC. Available at: [Link]

-

Palomo, C., et al. (2004). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. University of Windsor. Available at: [Link]

-

University of Windsor. (n.d.). Asymmetric Synthesis. Available at: [Link]

-

Reddy, K. S., et al. (2007). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. PMC. Available at: [Link]

-

White, J. D., & Shaw, S. (2012). A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Henry Reaction. Available at: [Link]

-

ResearchGate. (n.d.). Asymmetric anti-selective Henry reactions catalyzed by heterobimetallic catalyst C2. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biocatalytic approaches for enantio and diastereoselective synthesis of chiral β-nitroalcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Henry Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes [mdpi.com]

- 9. Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

synthesis of beta-amino alcohols from Benzenemethanol, a-(nitromethyl)-, sodium salt

An Application Note and Comprehensive Protocol for the Synthesis of β-Amino Alcohols from Benzaldehyde and Nitromethane

Authored by: A Senior Application Scientist

Introduction: The Significance of β-Amino Alcohols in Modern Drug Discovery

The 1,2-amino alcohol motif is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active molecules and pharmaceuticals.[1][2] These compounds are integral to the development of drugs ranging from β-blockers to antiviral agents.[1] The synthesis of chiral β-amino alcohols, in particular, is a critical task in drug development, as the stereochemistry of these molecules often dictates their pharmacological activity and safety profile.[3][4]

This technical guide provides a detailed, two-step synthetic route to β-amino alcohols, starting from readily available precursors: benzaldehyde and nitromethane. The process hinges on two classic and robust organic transformations: the Henry (nitroaldol) reaction to form a β-nitro alcohol intermediate, followed by the reduction of the nitro group to the desired amine.[5] This guide is designed for researchers, scientists, and drug development professionals, offering not just a set of instructions, but also the underlying chemical principles and practical insights to ensure successful synthesis.

Overall Synthetic Strategy

The synthesis is a two-stage process. First, a carbon-carbon bond is formed between benzaldehyde and nitromethane via a base-catalyzed Henry reaction to yield 1-phenyl-2-nitroethanol. This β-nitro alcohol is then subjected to a reduction step, converting the nitro group into a primary amine to afford the target β-amino alcohol, 2-amino-1-phenylethanol.

Figure 1: Overall two-step synthesis of a β-amino alcohol.

Part 1: The Henry (Nitroaldol) Reaction

The Henry reaction is a powerful tool for C-C bond formation, involving the addition of a nitroalkane to a carbonyl compound.[5][6][7] It is mechanistically analogous to the aldol reaction.[5] The reaction is base-catalyzed, with the base serving to deprotonate the nitroalkane, forming a nucleophilic nitronate anion.[5]

Mechanism of the Henry Reaction

The reaction proceeds via the following steps:

-

Deprotonation: A base removes the acidic α-proton from the nitroalkane to form a resonance-stabilized nitronate ion.

-

Nucleophilic Attack: The carbon of the nitronate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.

-

Protonation: The resulting β-nitro alkoxide is protonated by the conjugate acid of the base, yielding the final β-nitro alcohol product.[5]

All steps in the Henry reaction are reversible.[5]

Figure 2: Mechanism of the base-catalyzed Henry reaction.

Experimental Protocol: Synthesis of 1-Phenyl-2-nitroethanol

This protocol details the synthesis of the β-nitro alcohol intermediate from benzaldehyde and nitromethane.

Materials

-

Benzaldehyde

-

Nitromethane

-

Triethylamine (Et₃N)

-

Ethanol

-

Acetic Acid

-

Standard laboratory glassware

Table 1: Reagents for Henry Reaction

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Equivalents |

| Benzaldehyde | 106.12 | 10 | 1.06 g (1.02 mL) | 1.0 |

| Nitromethane | 61.04 | 25 | 1.53 g (1.35 mL) | 2.5 |

| Triethylamine | 101.19 | 0.5 | 0.05 g (0.07 mL) | 0.05 |

| Ethanol | 46.07 | - | 1.5 mL | - |

| Water | 18.02 | - | 0.75 mL | - |

| Acetic Acid | 60.05 | 0.5 | 0.03 g (0.03 mL) | 0.05 |

Procedure

-

To a suitable reaction flask, add freshly distilled benzaldehyde (1.0 mole equivalent), nitroethane (2.5 mole equivalents), triethylamine (0.05 mole equivalents), ethanol, and water.[8]

-

Stir the mixture at room temperature, protected from light, for 24 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After 24 hours, cool the reaction mixture in an ice bath.[8]

-

Slowly add acetic acid (0.05 mole equivalents) to neutralize the triethylamine catalyst.[8]

-

Remove the ethanol and excess nitroethane under reduced pressure (vacuum evaporation).[8]

-

The remaining residue contains the crude 1-phenyl-2-nitroethanol, which can be used directly in the next step or purified further by column chromatography if necessary.

Causality and Experimental Choices

-